Morpholine, sulfate
Overview
Description
Morpholine sulfate is a chemical compound that combines morpholine, a six-membered heterocyclic amine, with sulfate ions. Morpholine itself is a versatile organic compound with the chemical formula O(C2H4)2NH. It is widely used in various industrial applications due to its unique chemical properties, including its ability to act as a solvent, corrosion inhibitor, and intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine sulfate can be synthesized through the reaction of morpholine with sulfuric acid. The process involves the following steps:
Reaction with Sulfuric Acid: Morpholine is reacted with concentrated sulfuric acid under controlled conditions to form morpholine sulfate.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain pure morpholine sulfate.
Industrial Production Methods
Industrial production of morpholine sulfate typically involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high-purity morpholine sulfate suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Morpholine sulfate undergoes several types of chemical reactions, including:
Oxidation: Morpholine can be oxidized to form morpholine N-oxide.
Reduction: Reduction reactions can convert morpholine derivatives into simpler amines.
Substitution: Morpholine can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Morpholine N-oxide.
Reduction: Simpler amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholine sulfate has a wide range of scientific research applications:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, including antifungal and anticancer agents.
Industry: Acts as a corrosion inhibitor and is used in the production of rubber chemicals and resins
Mechanism of Action
The mechanism of action of morpholine sulfate involves its ability to interact with various molecular targets. In biological systems, morpholine derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, morpholine antifungal drugs inhibit fungal enzymes, disrupting sterol synthesis pathways and leading to the accumulation of toxic intermediates .
Comparison with Similar Compounds
Similar Compounds
Piperidine: Another six-membered heterocyclic amine with similar chemical properties.
Pyrrolidine: A five-membered heterocyclic amine with comparable reactivity.
Thiomorpholine: A sulfur-containing analog of morpholine
Uniqueness
Morpholine sulfate is unique due to its combination of morpholine’s chemical versatility and the sulfate ion’s ability to enhance solubility and reactivity. This makes it particularly useful in applications requiring both properties, such as corrosion inhibition and organic synthesis .
Properties
IUPAC Name |
morpholine;sulfuric acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.H2O4S/c1-3-6-4-2-5-1;1-5(2,3)4/h5H,1-4H2;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHHDVYQRNMJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479980 | |
Record name | Morpholine, sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51477-26-0, 22473-77-4 | |
Record name | Morpholine, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51477-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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